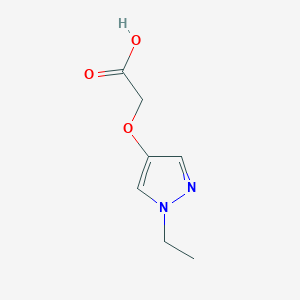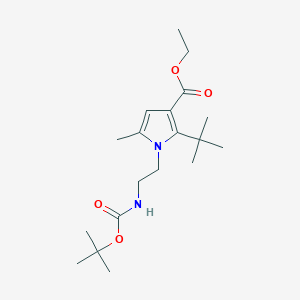
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For “4-[(4-FLUOROPHENOXY)METHYL]PIPERIDINE HYDROCHLORIDE”, the linear formula is C12H17ClFNO . For “2-[4-(4-FLUOROPHENOXY)PHENYL]PYRROLIDINE”, the molecular formula wasn’t provided .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular weight, boiling point, melting point, and density. For “4-[(4-FLUOROPHENOXY)METHYL]PIPERIDINE HYDROCHLORIDE”, the molecular weight is 245.73 . For “2-[4-(4-FLUOROPHENOXY)PHENYL]PYRROLIDINE”, the molecular weight wasn’t provided .Scientific Research Applications
The search for scientific applications of “(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride” brings forward the broader context of pyrrolidine derivatives in drug discovery and their significance in medicinal chemistry. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage through pseudorotation. This review focuses on the impact of the pyrrolidine scaffold, including its derivatives on drug design, highlighting its versatility in creating bioactive molecules with target selectivity (Giovanna Li Petri et al., 2021).
Versatility of Pyrrolidine in Medicinal Chemistry
Pyrrolidine derivatives are known for their rich pharmacophore exploration capabilities due to the sp3-hybridization, which enhances stereochemical diversity and facilitates three-dimensional coverage of the molecular space. This structural feature is crucial for the development of novel compounds with specific biological activities. Pyrrolidine and its derivatives, including prolinol and pyrrolidine-2-one, have been reported for their contributions to the discovery of bioactive molecules, showcasing the scaffold’s utility in enhancing the biological profile of drug candidates through various synthetic strategies. These strategies involve either the construction of the pyrrolidine ring from cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings. The stereogenicity of pyrrolidine carbons plays a significant role in determining the biological activity of these compounds, as different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles due to varying binding modes to enantioselective proteins (Giovanna Li Petri et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(3S)-3-(4-fluorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDLUHKAJWPKCW-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride | |
CAS RN |
1260619-17-7 | |
| Record name | Pyrrolidine, 3-(4-fluorophenoxy)-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260619-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-(4-fluorophenoxy)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid](/img/structure/B1449666.png)

![3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid](/img/structure/B1449669.png)






![N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1449681.png)
